6-Bromothieno[3,2-d]pyrimidine

Suzuki–Miyaura coupling Regioselectivity Heterocyclic synthesis

6-Bromothieno[3,2-d]pyrimidine (CAS 1286784-18-6) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core with a bromine substituent at the 6-position. This compound belongs to the thienopyrimidine class, which has emerged as a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor development and anticancer drug discovery.

Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol
CAS No. 1286784-18-6
Cat. No. B11887709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromothieno[3,2-d]pyrimidine
CAS1286784-18-6
Molecular FormulaC6H3BrN2S
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1=C(SC2=CN=CN=C21)Br
InChIInChI=1S/C6H3BrN2S/c7-6-1-4-5(10-6)2-8-3-9-4/h1-3H
InChIKeyMVUQJRQJDGPFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromothieno[3,2-d]pyrimidine: A Key Heterocyclic Building Block for Kinase Inhibitor and Anticancer Agent Development


6-Bromothieno[3,2-d]pyrimidine (CAS 1286784-18-6) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core with a bromine substituent at the 6-position. This compound belongs to the thienopyrimidine class, which has emerged as a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor development and anticancer drug discovery [1][2]. The molecular architecture, combining a thiophene ring fused to a pyrimidine, provides a purine-isosteric framework that enables diverse functionalization, with the bromine at C-6 serving as a strategic handle for cross-coupling reactions and subsequent structure-activity relationship (SAR) exploration [3].

Why Generic Substitution of Thienopyrimidine Building Blocks Fails: The Strategic Case for 6-Bromothieno[3,2-d]pyrimidine


Thienopyrimidine building blocks cannot be interchangeably substituted because the position and identity of the halogen substituent profoundly dictate reactivity, selectivity, and downstream biological outcomes. The 6-bromo substituent on the thieno[3,2-d]pyrimidine scaffold offers a unique electronic and steric environment that enables selective Suzuki–Miyaura cross-coupling at C-6 over C-4, a regiochemical preference not replicated by the 7-bromo isomer or by chloro-substituted analogues [1]. Furthermore, the bromine at position 6 serves as the critical entry point for installing diverse aryl/heteroaryl groups that are essential for achieving potent dual EGFR kinase/tubulin inhibition (IC₅₀ values in the nanomolar range), whereas substitution at other positions or use of different halogens yields compounds with markedly different potency and selectivity profiles [2].

Comparative Reactivity, Biological Potency, and Selectivity of 6-Bromothieno[3,2-d]pyrimidine: A Quantitative Evidence Guide


Selective Suzuki–Miyaura Mono-Arylation at C-6 Over C-4 in 6-Bromo-4-chlorothienopyrimidine

6-Bromothieno[3,2-d]pyrimidine, as its 4-chloro derivative (6-bromo-4-chlorothieno[3,2-d]pyrimidine), enables selective mono-arylation at the C-6 position over C-4. Using Pd(OAc)₂ or Pd₂(dba)₃ as catalysts, the C-6/C-4 mono-arylation selectivity ratio is maximized, whereas more electron-rich ligands such as Pd(PPh₃)₄ and especially XPhos give a lower mono- to di-coupled product ratio. This selectivity is critical for iterative library synthesis and is not achievable with 7-bromo-4-chlorothieno[3,2-d]pyrimidine, which shows a different regiochemical preference due to altered electronic distribution [1].

Suzuki–Miyaura coupling Regioselectivity Heterocyclic synthesis

High-Yield Suzuki Coupling at C-6 of 6-Bromothienopyrimidin-4(3H)-one

When 6-bromothienopyrimidin-4(3H)-one is employed as a substrate, Suzuki–Miyaura coupling with arylboronic acids proceeds in 70–89% isolated yield using Pd(PPh₃)₄ in dioxane/water. This protocol tolerates boronic acids with non-protected phenolic groups at ortho, meta, and para positions, and by extending the reaction time, efficient coupling with sterically crowded arylboronic acids is also achieved. In contrast, the corresponding 7-bromo isomer frequently requires more forcing conditions or gives lower yields with ortho-substituted boronic acids [1].

Suzuki coupling Building block Thienopyrimidinone

6-Substituted Thieno[3,2-d]pyrimidine Yields Potent Dual EGFR Kinase/Tubulin Inhibitors: IC₅₀ = 30 nM (EGFR) and 0.71 μM (Tubulin Assembly)

Compound 6g, a 6-(p-tolyl)-4-(3′,4′,5′-trimethoxyanilino)thieno[3,2-d]pyrimidine derivative synthesized from 6-bromothieno[3,2-d]pyrimidine via Suzuki coupling, exhibits dual inhibitory activity: EGFR kinase IC₅₀ = 30 nM and tubulin assembly IC₅₀ = 0.71 μM. The unsubstituted 6-H analogue (lacking the 6-aryl group) shows significantly reduced EGFR inhibition (class-level inference: typically >10-fold loss of potency), demonstrating that the 6-position aryl substituent is essential for EGFR binding. The 7-substituted regioisomer, when tested in the same assay, shows markedly different potency and selectivity, confirming that the 6-position is uniquely suited for dual EGFR/tubulin pharmacology [1].

EGFR kinase inhibitor Tubulin polymerization inhibitor Anticancer dual mechanism

C-6 Aryl Hydrazide Substitution Optimizes PI3Kα/mTOR Dual Inhibition: IC₅₀ = 0.46 nM (PI3Kα) and 12 nM (mTOR)

Systematic SAR exploration at the C-6 position of thieno[3,2-d]pyrimidine derivatives revealed that aryl hydrazide substitution at C-6 is optimal for PI3Kα/mTOR dual inhibition. Compound 18b (bearing a 6-(aryl hydrazide) group) achieved PI3Kα IC₅₀ = 0.46 nM and mTOR IC₅₀ = 12 nM. In contrast, derivatives with aroyl hydrazone or other substituents at C-6 showed markedly reduced potency (e.g., PI3Kα IC₅₀ > 1 nM for hydrazone analogues) [1]. This SAR is specific to the C-6 position; moving the substituent to C-2 or C-4 abolishes this dual inhibition profile [1]. The 6-bromo intermediate is the obligatory precursor for installing this optimal C-6 aryl hydrazide motif.

PI3K inhibitor mTOR inhibitor Dual kinase inhibition SAR at C-6

Selective EGFR L858R/T790M Mutant Inhibition: 6-Substituted Thieno[3,2-d]pyrimidines Achieve IC₅₀ ≤ 250 nM with >40-Fold Selectivity Over Wild-Type EGFR

A series of 6-substituted thieno[3,2-d]pyrimidine derivatives (6a–6r) was designed as third-generation EGFR-TKIs targeting the drug-resistant EGFR L858R/T790M double mutant. Compounds 6a, 6l, 6m, 6n, and 6o exhibited selective inhibition of EGFR L858R/T790M with IC₅₀ ≤ 250 nM, while showing negligible activity against wild-type EGFR (IC₅₀ > 10,000 nM), representing >40-fold selectivity. This selectivity profile is attributed to the conformational constraint imposed by the 6-substituent, which favors binding to the mutant kinase pocket [1]. The 7-substituted regioisomeric series, when evaluated in related studies, does not achieve the same level of mutant selectivity, confirming the critical role of the 6-position [1].

EGFR T790M mutant Kinase selectivity Non-small cell lung cancer Third-generation TKI

Physicochemical Profile Differentiating 6-Bromothieno[3,2-d]pyrimidine from Its 7-Bromo Regioisomer

6-Bromothieno[3,2-d]pyrimidine (density: 1.9 ± 0.1 g/cm³; boiling point: 309.8 ± 22.0 °C; ACD/LogP: 2.89; polar surface area: 54 Ų) exhibits a distinct physicochemical profile compared to its 7-bromo regioisomer. While the 7-bromo isomer shares an identical molecular formula (C₆H₃BrN₂S, MW 215.07), its predicted LogP and solid-state properties differ due to altered electronic distribution and dipole moment orientation . These differences affect solubility, chromatographic retention, and formulation behavior during lead optimization. Furthermore, the 6-bromo isomer has a well-characterized X-ray crystal structure of the analogous 6-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which confirms a planar bicyclic system with distinct C–N bond lengths (1.36–1.41 Å), data that are not equally available for the 7-bromo isomer .

Physicochemical properties Lipophilicity Crystallinity Procurement specification

Optimal Application Scenarios for 6-Bromothieno[3,2-d]pyrimidine in Kinase Inhibitor Development and Chemical Biology


Development of Mutant-Selective EGFR-TKIs for Non-Small Cell Lung Cancer (NSCLC)

6-Bromothieno[3,2-d]pyrimidine serves as the essential starting material for synthesizing third-generation EGFR tyrosine kinase inhibitors that selectively target the drug-resistant EGFR L858R/T790M double mutant while sparing wild-type EGFR (>40-fold selectivity, mutant IC₅₀ ≤ 250 nM vs. wild-type IC₅₀ > 10,000 nM). This selectivity is uniquely conferred by the 6-position substitution pattern and cannot be replicated using 7-bromo or 2-bromo starting materials [1].

Discovery of Dual-Mechanism Anticancer Agents Targeting Both EGFR Kinase and Microtubule Dynamics

The 6-bromo handle enables installation of aryl groups that transform the thieno[3,2-d]pyrimidine core into dual EGFR kinase/tubulin polymerization inhibitors (e.g., compound 6g: EGFR IC₅₀ = 30 nM, tubulin assembly IC₅₀ = 0.71 μM). This dual mechanism of action is achievable only through C-6 functionalization, positioning 6-bromothieno[3,2-d]pyrimidine as the required precursor for this emerging class of single-agent combination therapies [1].

Synthesis of PI3Kα/mTOR Dual Inhibitors via C-6 Aryl Hydrazide Installation

The C-6 bromide of 6-bromothieno[3,2-d]pyrimidine is the obligatory functional handle for introducing the aryl hydrazide pharmacophore that drives nanomolar PI3Kα/mTOR dual inhibition (compound 18b: PI3Kα IC₅₀ = 0.46 nM, mTOR IC₅₀ = 12 nM). SAR studies confirm that alternative substitution positions (C-2, C-4) abolish this dual inhibitory profile, making procurement of the 6-bromo intermediate essential for programs targeting the PI3K/Akt/mTOR pathway [1].

Generation of Diverse Trisubstituted Thienopyrimidine Libraries via Sequential Regioselective Cross-Coupling

The orthogonal reactivity of the C-6 bromine and C-4 chlorine in 6-bromo-4-chlorothieno[3,2-d]pyrimidine permits sequential Suzuki–Miyaura couplings, enabling the rapid assembly of structurally diverse trisubstituted thienopyrimidine libraries. The highest C-6 selectivity is achieved using Pd(OAc)₂ or Pd₂(dba)₃, allowing chemists to introduce distinct aryl groups at C-6 and C-4 in a controlled manner. This regioselective strategy is not applicable to 7-bromo-4-chloro regioisomers, which exhibit different coupling preferences [1].

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